molecular formula C52H84O22 B13393082 Deglucocyclamin

Deglucocyclamin

Cat. No.: B13393082
M. Wt: 1061.2 g/mol
InChI Key: JXTOWLUQSHIIDP-TYIURIOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Deglucocyclamin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Deglucocyclamin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Deglucocyclamin involves its interaction with cellular pathways and molecular targets. It exerts cytotoxic effects by inducing apoptosis in tumor cells, modulating immune responses, and inhibiting viral replication. The specific molecular targets and pathways involved include the activation of caspases in apoptosis and the modulation of cytokine production in immune responses .

Comparison with Similar Compounds

Deglucocyclamin is similar to other triterpenoid saponins such as cyclamin and mirabilin. it is unique in its specific biological activities and the particular species of Ardisia from which it is derived. Other similar compounds include:

This compound stands out due to its combination of cytotoxic, immunomodulatory, and antiviral activities, making it a versatile compound in scientific research .

Properties

Molecular Formula

C52H84O22

Molecular Weight

1061.2 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,47-,48-,49+,50-,51+,52-/m0/s1

InChI Key

JXTOWLUQSHIIDP-TYIURIOSSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C

Origin of Product

United States

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